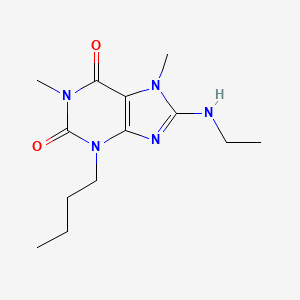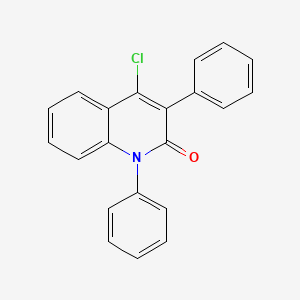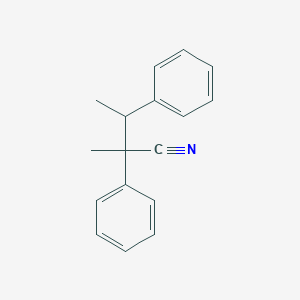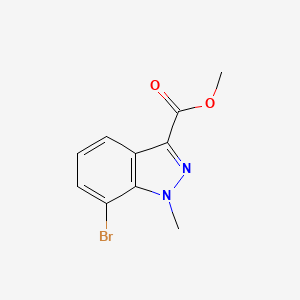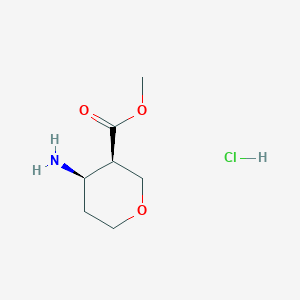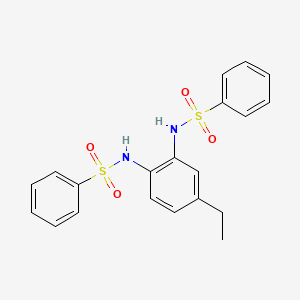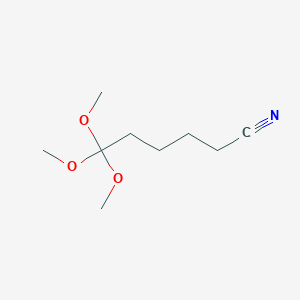
6,6,6-Trimethoxyhexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,6-Trimethoxyhexanenitrile is an organic compound characterized by the presence of three methoxy groups attached to the sixth carbon of a hexane chain, with a nitrile group at the terminal end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trimethoxyhexanenitrile typically involves the reaction of hexanenitrile with methanol in the presence of an acid catalyst. The process can be summarized as follows:
Starting Material: Hexanenitrile
Reagents: Methanol, Acid Catalyst (e.g., sulfuric acid)
Reaction Conditions: The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to liquid form. This ensures that the reaction proceeds to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 6,6,6-Trimethoxyhexanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products:
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of various substituted hexanenitriles.
Applications De Recherche Scientifique
6,6,6-Trimethoxyhexanenitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,6,6-Trimethoxyhexanenitrile involves its interaction with specific molecular targets and pathways. The methoxy groups and nitrile functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes.
Comparaison Avec Des Composés Similaires
6,6,6-Trimethoxyhexanoic Acid: Similar structure but with a carboxylic acid group instead of a nitrile.
6,6,6-Trimethoxyhexanol: Similar structure but with a hydroxyl group instead of a nitrile.
6,6,6-Trimethoxyhexylamine: Similar structure but with an amine group instead of a nitrile.
Propriétés
Numéro CAS |
2568-83-4 |
|---|---|
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
6,6,6-trimethoxyhexanenitrile |
InChI |
InChI=1S/C9H17NO3/c1-11-9(12-2,13-3)7-5-4-6-8-10/h4-7H2,1-3H3 |
Clé InChI |
XGESFJJIPCOWMF-UHFFFAOYSA-N |
SMILES canonique |
COC(CCCCC#N)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(2-methoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14001839.png)
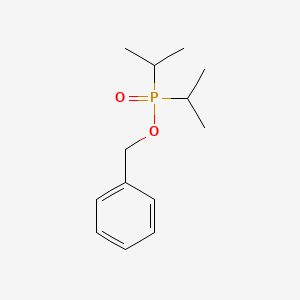

![1-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B14001858.png)
